Cas no 2275710-15-9 (N-methyl-1,2-thiazol-5-amine)

N-methyl-1,2-thiazol-5-amine 化学的及び物理的性質
名前と識別子
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- N-methyl-1,2-thiazol-5-amine
- 2275710-15-9
- EN300-3195647
- SCHEMBL84712
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- MDL: MFCD30673289
- インチ: 1S/C4H6N2S/c1-5-4-2-3-6-7-4/h2-3,5H,1H3
- InChIKey: KTHRTQCNWJRUDH-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=N1)NC
計算された属性
- せいみつぶんしりょう: 114.02516937g/mol
- どういたいしつりょう: 114.02516937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 1
- 複雑さ: 57.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 53.2Ų
N-methyl-1,2-thiazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3195647-1.0g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-3195647-5.0g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-3195647-0.5g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-3195647-0.1g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-3195647-10g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 10g |
$3622.0 | 2023-09-05 | ||
Enamine | EN300-3195647-0.05g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-3195647-0.25g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-3195647-5g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 5g |
$2443.0 | 2023-09-05 | ||
Enamine | EN300-3195647-2.5g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-3195647-10.0g |
N-methyl-1,2-thiazol-5-amine |
2275710-15-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 |
N-methyl-1,2-thiazol-5-amine 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
N-methyl-1,2-thiazol-5-amineに関する追加情報
Comprehensive Overview of N-methyl-1,2-thiazol-5-amine (CAS No. 2275710-15-9): Properties, Applications, and Research Insights
N-methyl-1,2-thiazol-5-amine (CAS No. 2275710-15-9) is a specialized organic compound belonging to the thiazole family, a heterocyclic structure widely recognized for its significance in pharmaceutical and agrochemical research. The compound's unique molecular framework, featuring a methylamine substitution at the 5-position of the thiazole ring, has garnered attention for its potential applications in drug discovery and material science. Researchers are increasingly exploring its role as a building block in synthesizing bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
In recent years, the demand for N-methyl-1,2-thiazol-5-amine has surged due to its relevance in addressing drug-resistant infections and chronic inflammatory diseases—topics dominating scientific discourse. The compound's structural versatility allows for modifications that enhance bioavailability and target specificity, making it a focal point in medicinal chemistry. Notably, its CAS No. 2275710-15-9 serves as a critical identifier in patent filings and regulatory documentation, underscoring its commercial and academic value.
From a synthetic perspective, N-methyl-1,2-thiazol-5-amine is typically prepared via nucleophilic substitution reactions or catalytic amination methodologies. Advanced techniques like microwave-assisted synthesis have been employed to improve yield and purity, aligning with the industry's push toward green chemistry and sustainable practices. Analytical characterization via NMR spectroscopy and high-resolution mass spectrometry confirms its structural integrity, ensuring compliance with stringent quality control standards.
The compound's applications extend beyond pharmaceuticals. In material science, derivatives of N-methyl-1,2-thiazol-5-amine have been investigated for their electrochemical properties, particularly in organic semiconductors and conductive polymers. This dual utility in life sciences and advanced materials positions it as a multifunctional intermediate in interdisciplinary research. Furthermore, its low toxicity profile and stability under physiological conditions enhance its appeal for in vivo studies.
Current trends in AI-driven drug discovery have amplified interest in N-methyl-1,2-thiazol-5-amine, as computational models predict its compatibility with biological targets such as G-protein-coupled receptors (GPCRs). This aligns with frequent search queries like "thiazole derivatives in drug design" and "CAS 2275710-15-9 applications," reflecting the compound's growing prominence. Additionally, its potential role in neurodegenerative disease research has sparked discussions in academic forums and industry conferences.
In summary, N-methyl-1,2-thiazol-5-amine (CAS No. 2275710-15-9) represents a high-value chemical entity with broad applicability across scientific domains. Its synthetic accessibility, coupled with diverse functionalization opportunities, ensures its continued relevance in addressing contemporary challenges in healthcare and technology. As research progresses, this compound is poised to play a pivotal role in innovations ranging from precision medicine to smart materials.
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